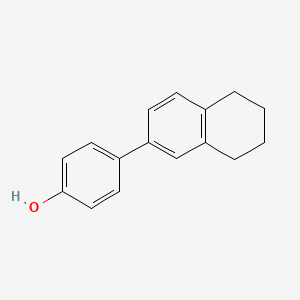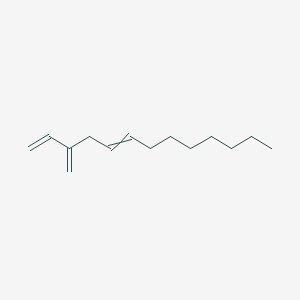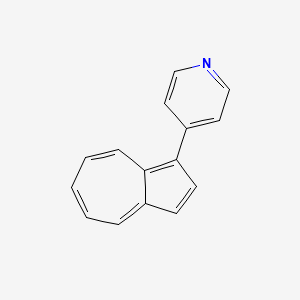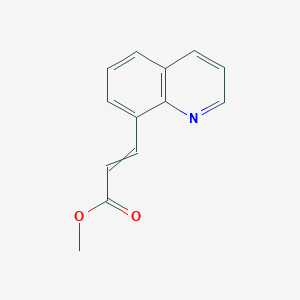
2-Chloro-5,7-dimethyl-3-ethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5,7-dimethyl-3-ethylquinoline is an organic compound with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,7-dimethyl-3-ethylquinoline typically involves the chlorination of 5,7-dimethyl-3-ethylquinoline. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination and ensure selective substitution at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert it into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of 2-amino-5,7-dimethyl-3-ethylquinoline, 2-thio-5,7-dimethyl-3-ethylquinoline, etc.
Oxidation: Formation of 2-hydroxy-5,7-dimethyl-3-ethylquinoline, 2-oxo-5,7-dimethyl-3-ethylquinoline.
Reduction: Formation of 2-amino-5,7-dimethyl-3-ethylquinoline, 2-hydroxy-5,7-dimethyl-3-ethylquinoline.
科学研究应用
2-Chloro-5,7-dimethyl-3-ethylquinoline is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 2-Chloro-5,7-dimethyl-3-ethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
相似化合物的比较
2-Chloroquinoline: Lacks the methyl and ethyl substituents, making it less hydrophobic and potentially less bioactive.
5,7-Dimethylquinoline: Lacks the chlorine and ethyl groups, affecting its reactivity and biological activity.
3-Ethylquinoline:
Uniqueness: 2-Chloro-5,7-dimethyl-3-ethylquinoline is unique due to the presence of both chlorine and alkyl substituents, which enhance its reactivity and potential biological activity. The combination of these substituents allows for a broader range of chemical reactions and applications compared to its simpler analogs.
属性
CAS 编号 |
1031928-10-5 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 g/mol |
IUPAC 名称 |
2-chloro-3-ethyl-5,7-dimethylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)14/h5-7H,4H2,1-3H3 |
InChI 键 |
WPRZDHDBYLXPMD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C(C=C2N=C1Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide](/img/structure/B12628112.png)
![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)
![17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B12628132.png)
![N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
![N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12628144.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)

![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)


![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
